molecular formula C9H7Cl2NO2 B14059386 N-(3,4-dichlorophenyl)oxirane-2-carboxamide

N-(3,4-dichlorophenyl)oxirane-2-carboxamide

Cat. No.: B14059386
M. Wt: 232.06 g/mol
InChI Key: KKMZXJLKTUGQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)oxirane-2-carboxamide is a chemical compound with the molecular formula C9H7Cl2NO2 and a molecular weight of 232.07 g/mol It is characterized by the presence of a dichlorophenyl group attached to an oxirane ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)oxirane-2-carboxamide typically involves the reaction of 3,4-dichloroaniline with an appropriate epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dichlorophenyl)oxirane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring is known to undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, resulting in various biological effects . The dichlorophenyl group enhances the compound’s stability and reactivity, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)oxirane-2-carboxamide is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxirane derivatives and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C9H7Cl2NO2

Molecular Weight

232.06 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)oxirane-2-carboxamide

InChI

InChI=1S/C9H7Cl2NO2/c10-6-2-1-5(3-7(6)11)12-9(13)8-4-14-8/h1-3,8H,4H2,(H,12,13)

InChI Key

KKMZXJLKTUGQKP-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.